
6-溴-2,3-二氯苯基硼酸
描述
6-Bromo-2,3-dichlorophenylboronic acid is an organoboron compound with the molecular formula C6H4BBrCl2O2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
科学研究应用
Chemistry: In organic chemistry, 6-Bromo-2,3-dichlorophenylboronic acid is used as a building block for the synthesis of complex molecules. Its ability to form stable carbon-carbon bonds makes it a valuable reagent in the construction of aromatic systems.
Biology and Medicine: While direct biological applications of 6-Bromo-2,3-dichlorophenylboronic acid are limited, its derivatives and the compounds synthesized using it can have significant biological activity. For example, biaryl compounds synthesized via Suzuki-Miyaura coupling can serve as pharmaceuticals or biological probes.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its role in the production of organic light-emitting diodes (OLEDs) and other electronic components is particularly noteworthy.
作用机制
Target of Action
The primary target of 6-Bromo-2,3-dichlorophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Mode of Action
The 6-Bromo-2,3-dichlorophenylboronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers its organic group to a metal, in this case, palladium . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, facilitated by 6-Bromo-2,3-dichlorophenylboronic acid, is a key biochemical pathway in organic synthesis . This reaction allows for the formation of complex organic compounds from simpler ones, thereby affecting a wide range of downstream biochemical processes .
Result of Action
The result of the action of 6-Bromo-2,3-dichlorophenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide variety of complex organic compounds, which can have various molecular and cellular effects depending on their specific structures and properties .
Action Environment
The action, efficacy, and stability of 6-Bromo-2,3-dichlorophenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst and a base . The reaction is also typically performed in a polar solvent . Therefore, the presence and concentrations of these substances in the environment can affect the action of 6-Bromo-2,3-dichlorophenylboronic acid.
生化分析
Biochemical Properties
6-Bromo-2,3-dichlorophenylboronic acid plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue .
Cellular Effects
The effects of 6-Bromo-2,3-dichlorophenylboronic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and cellular responses. Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes .
Molecular Mechanism
At the molecular level, 6-Bromo-2,3-dichlorophenylboronic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by forming covalent bonds with active site residues, leading to enzyme inactivation. This compound also affects gene expression by modulating transcription factors and other regulatory proteins. The boronic acid group is essential for its binding interactions and enzyme inhibition properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-2,3-dichlorophenylboronic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere and at temperatures between 2-8°C. Prolonged exposure to higher temperatures or reactive environments can lead to its degradation, affecting its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of 6-Bromo-2,3-dichlorophenylboronic acid vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and can effectively modulate enzyme activity and cellular processes. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm .
Metabolic Pathways
6-Bromo-2,3-dichlorophenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic pathways. Its interactions with enzymes such as serine proteases and other metabolic enzymes highlight its role in modulating metabolic processes .
Transport and Distribution
The transport and distribution of 6-Bromo-2,3-dichlorophenylboronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, and its distribution within tissues is determined by its binding affinity to various proteins. These interactions affect its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 6-Bromo-2,3-dichlorophenylboronic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell influences its interactions with biomolecules and its overall biochemical effects. Studies have shown that it can accumulate in the cytoplasm and nucleus, where it exerts its effects on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3-dichlorophenylboronic acid typically involves the borylation of 6-bromo-2,3-dichlorobenzene. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2. The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of 6-Bromo-2,3-dichlorophenylboronic acid may involve similar catalytic processes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is tailored to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions: 6-Bromo-2,3-dichlorophenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides in the presence of a palladium catalyst and a base to form biaryl compounds. It can also participate in other types of coupling reactions, including Sonogashira and Stille couplings.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Sonogashira Coupling: Palladium catalysts, copper(I) iodide (CuI), and bases (e.g., triethylamine).
Stille Coupling: Palladium catalysts and organotin reagents.
Major Products: The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
相似化合物的比较
Phenylboronic Acid: Lacks the bromine and chlorine substituents, making it less reactive in certain coupling reactions.
3,4-Dichlorophenylboronic Acid: Similar in structure but lacks the bromine atom, which can affect its reactivity and selectivity in reactions.
3,5-Dichlorophenylboronic Acid: Another dichlorinated derivative with different substitution patterns, leading to variations in reactivity.
Uniqueness: 6-Bromo-2,3-dichlorophenylboronic acid is unique due to the presence of both bromine and chlorine substituents, which can influence its electronic properties and reactivity. This makes it particularly useful in specific synthetic applications where these substituents can enhance the efficiency and selectivity of the reaction.
属性
IUPAC Name |
(6-bromo-2,3-dichlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrCl2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOJHIIWLKTMGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)Cl)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501251889 | |
| Record name | Boronic acid, B-(6-bromo-2,3-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501251889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-86-1 | |
| Record name | Boronic acid, B-(6-bromo-2,3-dichlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(6-bromo-2,3-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501251889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


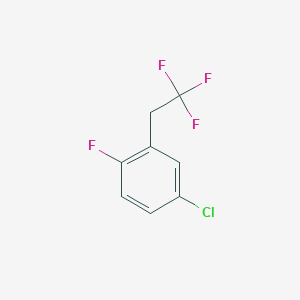
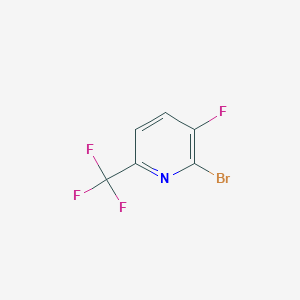
![tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate](/img/structure/B1521814.png)
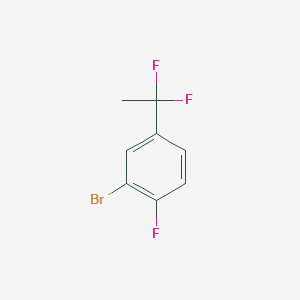
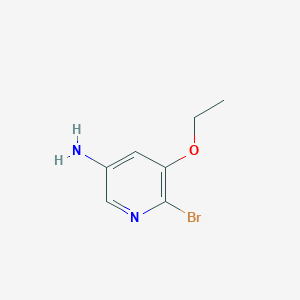
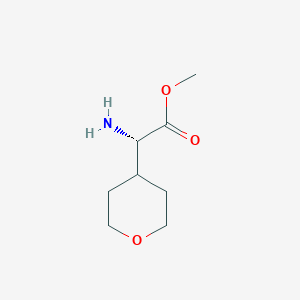
![2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1521823.png)
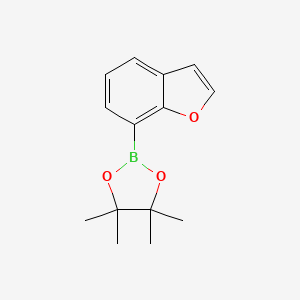
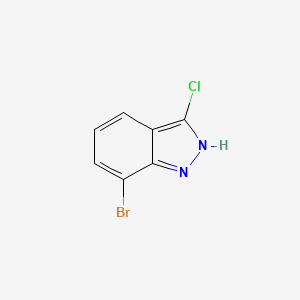
![8-Benzyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1521827.png)
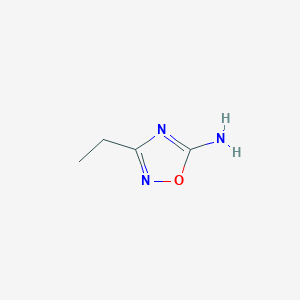

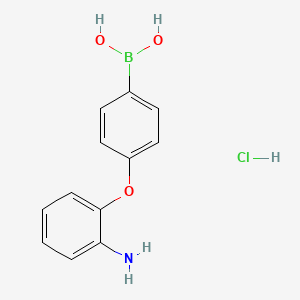
![4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide](/img/structure/B1521834.png)
